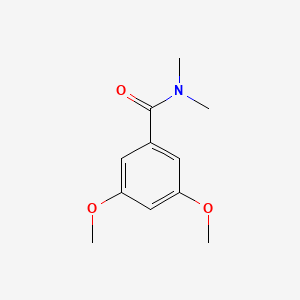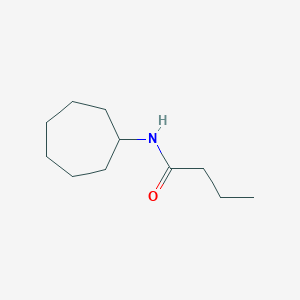![molecular formula C15H18N4O B7540719 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as PP2A activator due to its ability to activate protein phosphatase 2A (PP2A), a key enzyme involved in regulating various cellular processes.
Aplicaciones Científicas De Investigación
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and anti-inflammatory properties. This compound has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide activates protein phosphatase 2A (1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide is a tumor suppressor enzyme that is frequently inactivated in cancer cells. Activation of 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide by 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide leads to the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects:
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and promoting neuronal survival. Additionally, 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide has anti-inflammatory properties, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide in lab experiments is its ability to activate 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide, which is involved in the regulation of various cellular processes. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide. One area of research is investigating the potential use of this compound as a treatment for Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide for various therapeutic applications. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different cell types and animal models.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide involves the reaction of 6-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid with propargylamine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-6-7-16-15(20)11-8-12(9(2)3)17-14-13(11)10(4)18-19(14)5/h1,8-9H,7H2,2-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTPOFABJLENKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

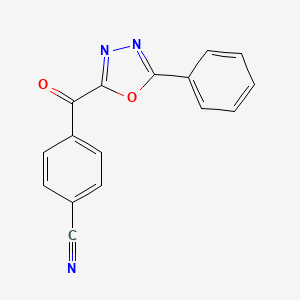
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)
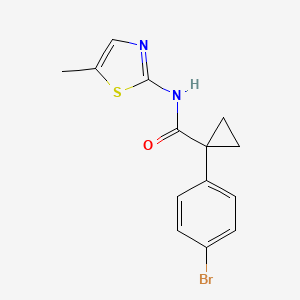
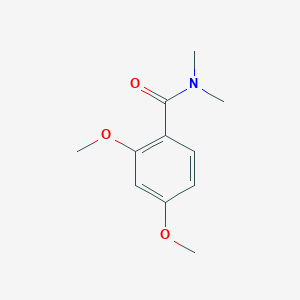
![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
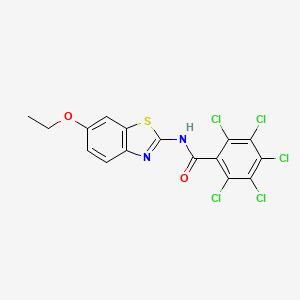
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
